REACTION_CXSMILES
|
Cl.[CH:2]1([C:5](=[NH:7])[NH2:6])[CH2:4][CH2:3]1.CC[O-].[Na+].[C:12]([OH:20])(=[O:19])/[C:13](=[C:15](\[CH:17]=O)/[Br:16])/[Br:14]>CCO>[Br:14][C:13]1[CH:12]=[N:7][C:5]([CH:2]2[CH2:4][CH2:3]2)=[N:6][CH:15]=1.[Br:16][C:15]1[C:13]([C:12]([OH:20])=[O:19])=[N:7][C:5]([CH:2]2[CH2:4][CH2:3]2)=[N:6][CH:17]=1 |f:0.1,2.3|
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
Cl.C1(CC1)C(N)=N
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
2.7 g
|
Type
|
reactant
|
Smiles
|
C(/C(/Br)=C(/Br)\C=O)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
56 °C
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred at 56° C. for another 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
CUSTOM
|
Details
|
overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated off
|
Type
|
ADDITION
|
Details
|
aqueous HCl (2M, 10 mL) was added
|
Type
|
FILTRATION
|
Details
|
the brown solid was filtered off
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted three times with dichloromethane
|
Type
|
CUSTOM
|
Details
|
The combined organic layers were dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a brown oil that together with the solid
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=NC(=NC1)C1CC1
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=NC(=NC1)C1CC1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 127.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Cl.[CH:2]1([C:5](=[NH:7])[NH2:6])[CH2:4][CH2:3]1.CC[O-].[Na+].[C:12]([OH:20])(=[O:19])/[C:13](=[C:15](\[CH:17]=O)/[Br:16])/[Br:14]>CCO>[Br:14][C:13]1[CH:12]=[N:7][C:5]([CH:2]2[CH2:4][CH2:3]2)=[N:6][CH:15]=1.[Br:16][C:15]1[C:13]([C:12]([OH:20])=[O:19])=[N:7][C:5]([CH:2]2[CH2:4][CH2:3]2)=[N:6][CH:17]=1 |f:0.1,2.3|
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
Cl.C1(CC1)C(N)=N
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
2.7 g
|
Type
|
reactant
|
Smiles
|
C(/C(/Br)=C(/Br)\C=O)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
56 °C
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred at 56° C. for another 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
CUSTOM
|
Details
|
overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated off
|
Type
|
ADDITION
|
Details
|
aqueous HCl (2M, 10 mL) was added
|
Type
|
FILTRATION
|
Details
|
the brown solid was filtered off
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted three times with dichloromethane
|
Type
|
CUSTOM
|
Details
|
The combined organic layers were dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a brown oil that together with the solid
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=NC(=NC1)C1CC1
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=NC(=NC1)C1CC1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 127.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |